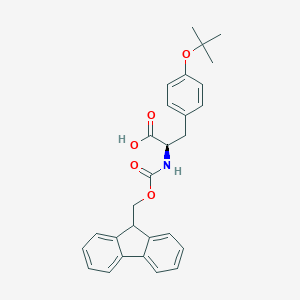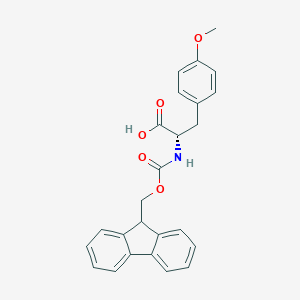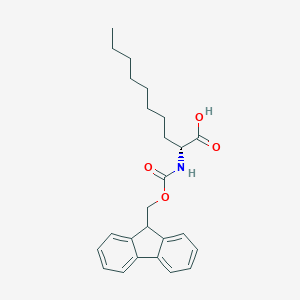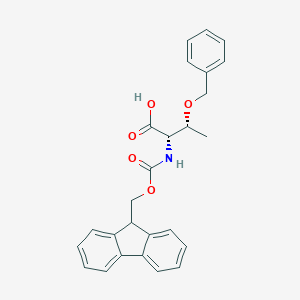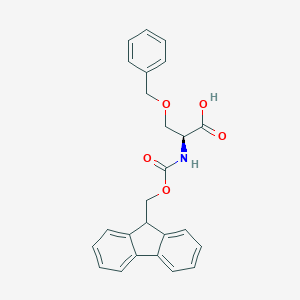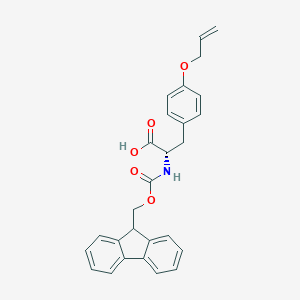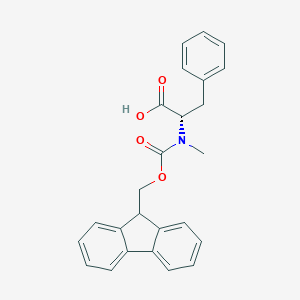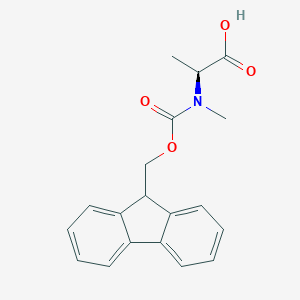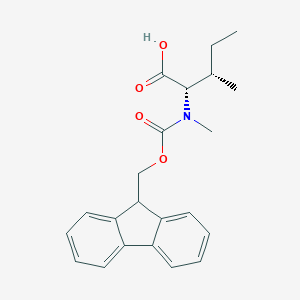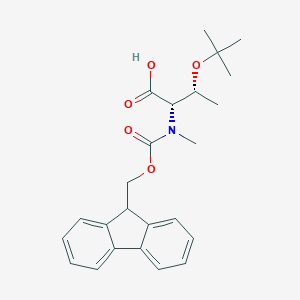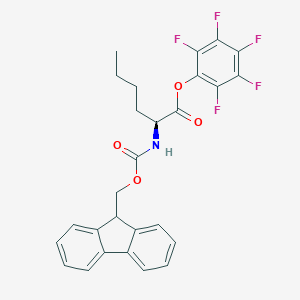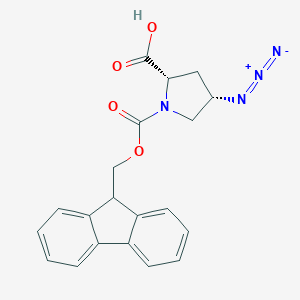
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azidopyrrolidine derivatives. It is characterized by the presence of an azido group (-N₃) attached to the pyrrolidine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This compound is of significant interest in organic chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
Protection: The hydroxyl group is first protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).
Azidation: The protected hydroxyl group is then converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF).
Deprotection: The protecting group is removed to yield (2S,4S)-4-azidopyrrolidine-2-carboxylic acid.
Fmoc Protection: Finally, the nitrogen atom is protected with the Fmoc group using Fmoc-Cl in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Cycloaddition: Copper(I) catalysts (CuSO₄, sodium ascorbate)
Major Products
Amines: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions.
Scientific Research Applications
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in click chemistry for the formation of triazoles.
Biology: Employed in the study of protein-ligand interactions and as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid is primarily related to its azido group, which can undergo various chemical transformations. The azido group can be reduced to an amine, which can then interact with biological targets such as enzymes and receptors. Additionally, the compound can participate in cycloaddition reactions to form triazoles, which are known for their stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-fmoc-4-aminopyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of an azido group.
(2S,4S)-1-fmoc-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an azido group.
(2S,4S)-1-fmoc-4-bromopyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of an azido group.
Uniqueness
The presence of the azido group in (2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid makes it unique compared to its analogs. The azido group imparts distinct reactivity, allowing for a wide range of chemical transformations, including cycloaddition reactions that are not possible with other functional groups.
Properties
IUPAC Name |
(2S,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263847-08-1 | |
| Record name | (2S,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



